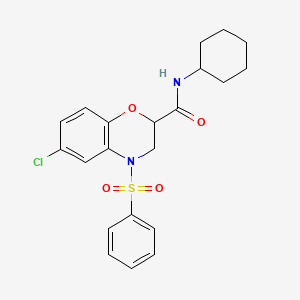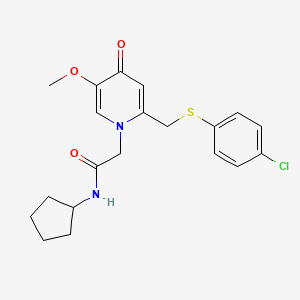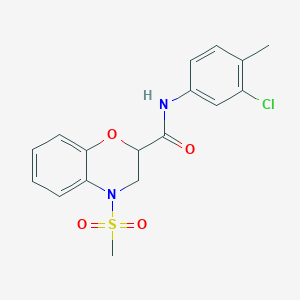
6-chloro-N-cyclohexyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(BENZENESULFONYL)-6-CHLORO-N-CYCLOHEXYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzenesulfonyl group, a chloro substituent, and a cyclohexyl group attached to a dihydrobenzoxazine ring
Vorbereitungsmethoden
The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-N-CYCLOHEXYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with appropriate amines and other reagents under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or toluene and may involve catalysts to enhance the reaction rate .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
4-(BENZENESULFONYL)-6-CHLORO-N-CYCLOHEXYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-(BENZENESULFONYL)-6-CHLORO-N-CYCLOHEXYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-N-CYCLOHEXYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The chloro substituent may also participate in electrophilic interactions with biological molecules . These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(BENZENESULFONYL)-6-CHLORO-N-CYCLOHEXYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE include other benzoxazine derivatives and sulfonamide compounds. For example:
Benzenesulfonamide: A simpler compound with similar sulfonyl functionality but lacking the benzoxazine ring.
Chlorobenzoxazine: A compound with a similar benzoxazine structure but different substituents.
The uniqueness of 4-(BENZENESULFONYL)-6-CHLORO-N-CYCLOHEXYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H23ClN2O4S |
|---|---|
Molekulargewicht |
434.9 g/mol |
IUPAC-Name |
4-(benzenesulfonyl)-6-chloro-N-cyclohexyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C21H23ClN2O4S/c22-15-11-12-19-18(13-15)24(29(26,27)17-9-5-2-6-10-17)14-20(28-19)21(25)23-16-7-3-1-4-8-16/h2,5-6,9-13,16,20H,1,3-4,7-8,14H2,(H,23,25) |
InChI-Schlüssel |
OWMDPNVUMRRCME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[6-(3-methoxyphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B14970451.png)
![1,1'-[6-(3,4-dimethylphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B14970453.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B14970454.png)
![7-(2,5-Difluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14970456.png)
![1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)-2-methylpropan-1-one](/img/structure/B14970462.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B14970472.png)
![2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-[(oxolan-2-YL)methyl]acetamide](/img/structure/B14970481.png)

![1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-phenylpropan-1-one](/img/structure/B14970493.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14970496.png)
![1,1'-[3-(4-chlorophenyl)-6-(4-fluorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B14970497.png)
![N-benzyl-6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B14970503.png)
![N-(2,4-Difluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide](/img/structure/B14970508.png)
